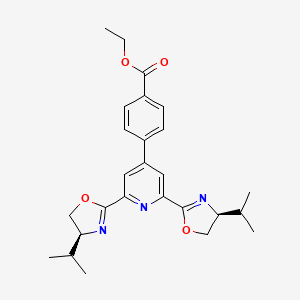
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate is a complex organic compound featuring a benzoate ester linked to a pyridine ring, which is further substituted with two oxazoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the oxazoline rings from amino alcohols and carboxylic acids under dehydrating conditions. The pyridine ring is then functionalized with these oxazoline groups through nucleophilic substitution reactions. Finally, the benzoate ester is introduced via esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. The oxazoline rings and pyridine moiety play crucial roles in binding to the active site of the enzyme, while the benzoate ester enhances the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)benzoate: Similar structure but with a different substitution pattern on the pyridine ring.
Methyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two oxazoline rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H31N3O4 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
ethyl 4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C26H31N3O4/c1-6-31-26(30)18-9-7-17(8-10-18)19-11-20(24-28-22(13-32-24)15(2)3)27-21(12-19)25-29-23(14-33-25)16(4)5/h7-12,15-16,22-23H,6,13-14H2,1-5H3/t22-,23-/m1/s1 |
Clé InChI |
KFLZHNUNWULNML-DHIUTWEWSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=N[C@H](CO3)C(C)C)C4=N[C@H](CO4)C(C)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(CO3)C(C)C)C4=NC(CO4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


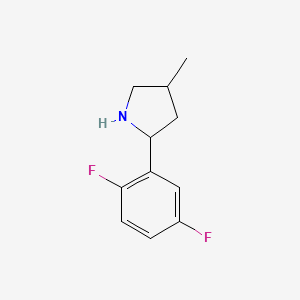
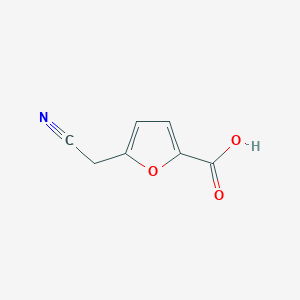
![5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
![3-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12868915.png)
![(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
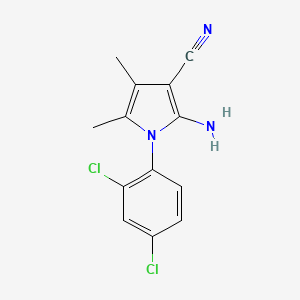
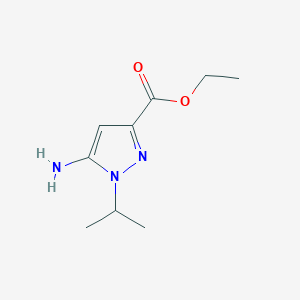
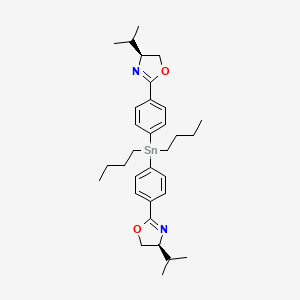
![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)

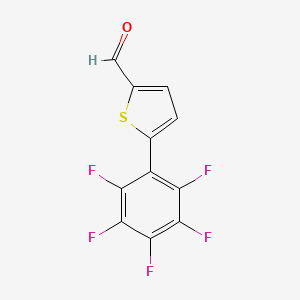

![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
